
Tert-butyl 2-(6-aminopyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-aminopyridin-3-yl)acetate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a tert-butyl ester group and an aminopyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-aminopyridin-3-yl)acetate typically involves the reaction of 6-aminopyridine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(6-aminopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The aminopyridine moiety is crucial for binding to the active site of the target, while the ester group modulates the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of an acetate group.
Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate: Contains an oxopiperazine ring.
Uniqueness
Tert-butyl 2-(6-aminopyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopyridine and tert-butyl ester groups allows for versatile modifications and applications in various fields of research .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
tert-butyl 2-(6-aminopyridin-3-yl)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-8-4-5-9(12)13-7-8/h4-5,7H,6H2,1-3H3,(H2,12,13) |
Clé InChI |
YAYFFJWGNFUKOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


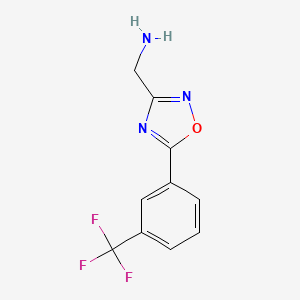
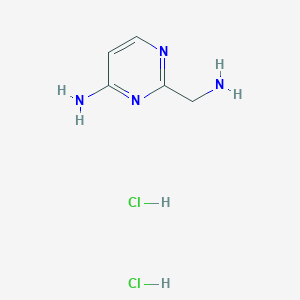
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
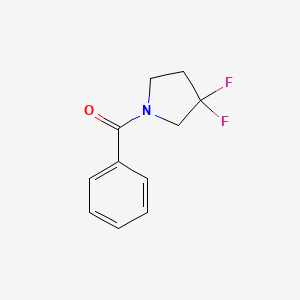
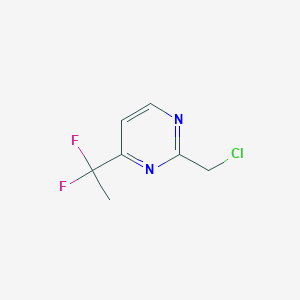

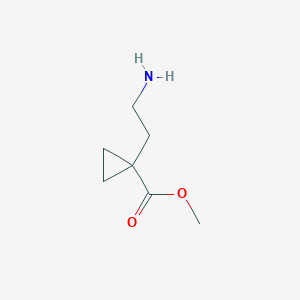

![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
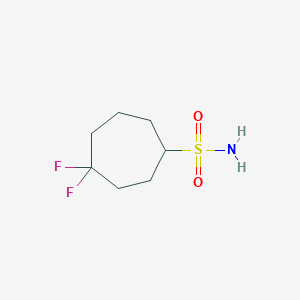
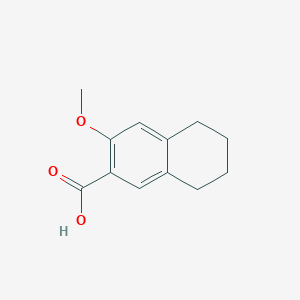
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
